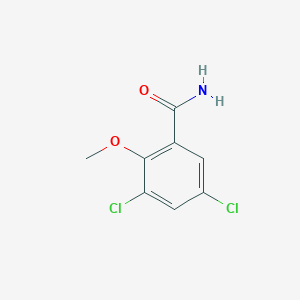![molecular formula C13H16N2O2S B223992 N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)
N-[(4-acetylphenyl)carbamothioyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-acetylphenyl)carbamothioyl]butanamide, also known as N-Acetyl-4-phenyl-1-butanamide, is a compound that is commonly used in scientific research. It is a derivative of the drug phenylbutazone, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. N-[(4-acetylphenyl)carbamothioyl]butanamide has been found to have a variety of applications in scientific research, including as a tool for studying the mechanisms of inflammation and pain.
Mécanisme D'action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]butanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It has been found to selectively inhibit COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation. By inhibiting COX-2, N-[(4-acetylphenyl)carbamothioyl]butanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-acetylphenyl)carbamothioyl]butanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. It has also been found to have analgesic effects, making it useful for the treatment of pain. Additionally, it has been found to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(4-acetylphenyl)carbamothioyl]butanamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to specifically target inflammation without affecting other physiological processes. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N-[(4-acetylphenyl)carbamothioyl]butanamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of N-[(4-acetylphenyl)carbamothioyl]butanamide in scientific research. One potential direction is the development of new COX-2 inhibitors based on the structure of N-[(4-acetylphenyl)carbamothioyl]butanamide. Another potential direction is the investigation of its antioxidant properties for the treatment of oxidative stress-related disorders. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other inflammatory conditions.
Méthodes De Synthèse
N-[(4-acetylphenyl)carbamothioyl]butanamide can be synthesized using a variety of methods. One common method involves the reaction of phenylbutazone with acetic anhydride and thioamide. Another method involves the reaction of 4-acetylphenyl isothiocyanate with 1-butanamine. Both methods have been found to be effective in producing high yields of N-[(4-acetylphenyl)carbamothioyl]butanamide.
Applications De Recherche Scientifique
N-[(4-acetylphenyl)carbamothioyl]butanamide has been used in a variety of scientific research studies. One of its primary applications is in the study of the mechanisms of inflammation and pain. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. It has also been found to have analgesic effects, making it useful for the treatment of pain.
Propriétés
Nom du produit |
N-[(4-acetylphenyl)carbamothioyl]butanamide |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
N-[(4-acetylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-4-12(17)15-13(18)14-11-7-5-10(6-8-11)9(2)16/h5-8H,3-4H2,1-2H3,(H2,14,15,17,18) |
Clé InChI |
BJJRINWVHXTJEG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)


![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)